

Application Note: Confirmation of Caftaric Acid Structure using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Caftaric Acid	
Cat. No.:	B190713	Get Quote

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Introduction

Caftaric acid, an ester of caffeic acid and tartaric acid, is a prominent phenolic compound found in various plants, most notably in grapes and wine. Its antioxidant properties and potential health benefits have made it a subject of interest in phytochemical and pharmacological research. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and confirmation of natural products like caftaric acid. This application note provides a detailed protocol for the acquisition and interpretation of 1D and 2D NMR data to confirm the structure of caftaric acid.

Data Presentation

The structural confirmation of **caftaric acid** relies on the precise assignment of proton (¹H) and carbon (¹³C) signals in its NMR spectra. The data presented below was acquired in Deuterated Dimethyl Sulfoxide (DMSO-d₆), a common solvent for polar natural products.

¹H NMR Data

The ¹H NMR spectrum of **caftaric acid** exhibits characteristic signals for both the caffeic acid and tartaric acid moieties. The vinylic protons of the caffeic acid portion show a large coupling constant, indicative of a trans configuration.



Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-7'	7.64	d	16.0
H-2'	7.25	d	2.2
H-6'	7.17	dd	8.2, 2.2
H-5'	6.96	d	8.2
H-8'	6.41	d	16.0
H-2	5.31	d	2.2
H-3	4.57	d	2.2

Table 1: ¹H NMR (400 MHz, DMSO-d₆) chemical shifts and coupling constants for **caftaric** acid.[1]

¹³C NMR Data

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the tartaric acid backbone.



Carbon Assignment	Chemical Shift (δ, ppm)
C-4'	150.0
C-7'	148.0
C-3'	147.5
C-1'	126.5
C-6'	124.2
C-2'	117.6
C-5'	117.6
C-8'	115.5
C-9'	166.0
C-1	171.0
C-4	170.5
C-2	73.0
C-3	72.5

Table 2: ¹³C NMR (100 MHz, DMSO-d₆) chemical shifts for **caftaric acid**.[1][2]

Experimental Protocols Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

- Sample Weighing: Accurately weigh 5-10 mg of purified caftaric acid.
- Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆).
- Dissolution: Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.
 Gentle warming or vortexing can aid dissolution.
- Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.



- Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug
 of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field
 inhomogeneity.
- Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following experiments are recommended for the complete structural confirmation of **caftaric acid**.

- ¹H NMR: Acquire a standard one-dimensional proton spectrum to observe the chemical shifts, multiplicities, and integrals of all protons.
- ¹³C NMR: Obtain a one-dimensional carbon spectrum with proton decoupling to identify the chemical shifts of all carbon atoms.
- DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.
- COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings, which is essential for identifying adjacent protons and tracing out the spin systems of the caffeic acid and tartaric acid moieties.
- HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
- HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations
 between protons and carbons that are two or three bonds away. This is particularly useful for
 identifying quaternary carbons and piecing together the different fragments of the molecule,
 such as the ester linkage between the caffeic acid and tartaric acid units.

Structure Confirmation Workflow



The following diagram illustrates the logical workflow for the structural confirmation of **caftaric acid** using NMR spectroscopy.

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References

- 1. NMR Metabolomics of Arctium lappa L., Taraxacum officinale and Melissa officinalis: A Comparison of Spontaneous and Organic Ecotypes | MDPI [mdpi.com]
- 2. rsc.org [rsc.org]
- To cite this document: BenchChem. [Application Note: Confirmation of Caftaric Acid Structure using 1H and 13C NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b190713#1h-nmr-and-13c-nmr-for-caftaric-acid-structure-confirmation]

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